3-amino-1-fluoro-3-methylbutan-2-ol
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Overview
Description
3-amino-1-fluoro-3-methylbutan-2-ol is an organic compound that belongs to the class of amino alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-fluoro-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable precursor, such as 3-chloro-1-fluoro-3-methylbutan-2-ol, with ammonia or an amine under controlled conditions. The reaction typically requires a solvent like ethanol or methanol and may be carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-fluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or hydroxylated products.
Scientific Research Applications
3-amino-1-fluoro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-amino-1-fluoro-3-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methyl-1-butanol: Similar structure but lacks the fluorine atom.
3-amino-1-chloro-3-methylbutan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
3-amino-3-methylbutan-1-ol: Similar structure but lacks the fluorine atom and has a different hydroxyl group position.
Uniqueness
3-amino-1-fluoro-3-methylbutan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-amino-1-fluoro-3-methylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FNO/c1-5(2,7)4(8)3-6/h4,8H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPQIFCVLWAQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CF)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12FNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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